molecular formula C10H16Cl2N6 B13522729 2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride

2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride

Cat. No.: B13522729
M. Wt: 291.18 g/mol
InChI Key: GENMFLMDWSYNCE-UHFFFAOYSA-N
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Description

2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of triazolopyridazines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves multiple steps. One common method includes the reaction of 2-methylpiperazine with a triazolopyridazine derivative under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated under reflux for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyridazines.

Scientific Research Applications

2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol
  • Methyl-2-[(7-methyl[1,2,4]triazolo[1,5]pyridin-yl]

Uniqueness

2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride is unique due to its specific substitution pattern and the presence of both triazolo and pyridazinyl moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H16Cl2N6

Molecular Weight

291.18 g/mol

IUPAC Name

6-(2-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride

InChI

InChI=1S/C10H14N6.2ClH/c1-8-6-11-4-5-15(8)10-3-2-9-13-12-7-16(9)14-10;;/h2-3,7-8,11H,4-6H2,1H3;2*1H

InChI Key

GENMFLMDWSYNCE-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=NN3C=NN=C3C=C2.Cl.Cl

Origin of Product

United States

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